Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13NO5. This compound is characterized by the presence of an ethyl ester group, a nitro group, and a ketone group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate can be synthesized through a multi-step process. One common method involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction of Nitro Group: 3-(3-methyl-4-aminophenyl)-3-oxopropanoate.
Reduction of Ketone Group: Ethyl 3-(3-methyl-4-nitrophenyl)-3-hydroxypropanoate.
Hydrolysis of Ester Group: 3-(3-methyl-4-nitrophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ketone and ester groups can participate in nucleophilic addition and substitution reactions, respectively, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenyl 3-methylbenzoate: Similar structure but with a benzoate ester group instead of an ethyl ester group.
3-Methyl-4-nitrophenyl 3-methoxybenzoate: Similar structure but with a methoxybenzoate ester group.
Uniqueness
Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl ester group makes it more lipophilic compared to similar compounds with different ester groups, potentially affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)7-11(14)9-4-5-10(13(16)17)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACLCXVHHQQAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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